molecular formula C5H4ClNO2S B13636302 2-Chloropyridine-3-sulfinic acid

2-Chloropyridine-3-sulfinic acid

Cat. No.: B13636302
M. Wt: 177.61 g/mol
InChI Key: BNNXZRWFNRHDGH-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-sulfinic acid is a chemical compound that belongs to the class of sulfinic acids It is derived from pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides

Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids.

Industrial Production Methods

Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. The diazotation method is commonly used in industrial settings due to its efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

    Oxidation: The major product is pyridine-3-sulfonic acid.

    Reduction: The major products include pyridine-3-thiol and pyridine-3-sulfide.

    Substitution: The products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

2-Chloropyridine-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloropyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can undergo substitution reactions, leading to the formation of different derivatives with distinct biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyridine-3-sulfinic acid is unique due to the presence of both a sulfinic acid group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. The sulfinic acid group enhances its nucleophilicity, while the chlorine atom provides a site for substitution reactions, allowing for the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

2-chloropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)

InChI Key

BNNXZRWFNRHDGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)S(=O)O

Origin of Product

United States

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